molecular formula C8H7ClO2 B12450603 3-(5-Methylfuran-2-yl)prop-2-enoyl chloride CAS No. 84050-23-7

3-(5-Methylfuran-2-yl)prop-2-enoyl chloride

Cat. No.: B12450603
CAS No.: 84050-23-7
M. Wt: 170.59 g/mol
InChI Key: WNVMEYJIQAAXGD-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)prop-2-enoyl chloride, with the CAS Number 111252-41-6, is a chemical building block of interest in medicinal and organic chemistry. This compound, with the molecular formula C 8 H 7 ClO 2 and a molecular weight of 171 . Its primary research application is as a key synthetic intermediate in the preparation of compounds studied as modulators of the TRPM8 (Transient Receptor Potential Melastatin 8) receptor . TRPM8 is a ion channel protein known as the body's primary cold sensor, and its modulators are investigated for their potential to induce cooling sensations . As an acyl chloride, this reagent is highly reactive, making it a versatile precursor for the synthesis of amides, esters, and other derivatives through nucleophilic acyl substitution reactions. This allows researchers to efficiently create targeted compound libraries for structure-activity relationship (SAR) studies. The compound should be stored at -20°C for long-term stability (1-2 years) . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, including the use of personal protective equipment, due to its reactive nature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-methylfuran-2-yl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVMEYJIQAAXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696451
Record name 3-(5-Methylfuran-2-yl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84050-23-7
Record name 3-(5-Methylfuran-2-yl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

  • Reagents : Thionyl chloride (1.2–2.0 equivalents), catalytic dimethylformamide (DMF) or diisopropylethylamine (DIEA).
  • Solvent : Toluene or dichloromethane (DCM), chosen for high boiling point and inertness.
  • Temperature : Reflux (80–110°C) for 4–6 hours, followed by solvent removal under reduced pressure.

The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ converts the carboxylic acid to the acyl chloride, releasing SO₂ and HCl. The use of DIEA as a base in toluene enhances reaction efficiency by neutralizing HCl, minimizing side reactions.

Typical Yield : 75–90%.

Industrial Optimization

Continuous flow reactors improve scalability by ensuring consistent heat distribution and reducing reaction time to 1–2 hours.

Synthesis via 5-Methylfuran-2-carboxylic Acid Intermediate

An alternative two-step approach starts with 5-methylfuran-2-carboxylic acid, which is derivatized to the target compound.

Step 1: Synthesis of 3-(5-Methylfuran-2-yl)prop-2-enoic Acid

  • Method : Claisen-Schmidt condensation of 5-methylfurfural with malonic acid or its derivatives.
  • Conditions : Ethanol/water mixture, NaOH (50% w/v), microwave irradiation (40°C, 2–3 hours).
  • Yield : 68–85%.

Step 2: Chlorination with Thionyl Chloride

  • Conditions : Similar to Section 1, but with modified stoichiometry (1.5 equivalents SOCl₂) to account for intermediate purity.
  • Yield : 70–82%.

Alternative Chlorinating Agents

While thionyl chloride is predominant, other agents have been explored for niche applications.

Oxalyl Chloride (C₂O₂Cl₂)

  • Conditions : Dichloromethane, room temperature, 12–24 hours.
  • Advantages : Mild conditions suitable for acid-sensitive substrates.
  • Yield : 65–75%.

Phosphorus Pentachloride (PCl₅)

  • Conditions : Reflux in benzene (6–8 hours).
  • Drawbacks : Lower yields (50–60%) due to side reactions.

Catalytic and Solvent Innovations

Recent patents highlight innovations to enhance efficiency:

  • Catalyst : Pd/C (0.43–5% wt) in hydrogenation reactions to purify intermediates, improving final product purity.
  • Solvent Systems : 1,4-Dioxane/water mixtures reduce byproduct formation during precursor synthesis.

Comparative Analysis of Methods

Method Precursor Chlorinating Agent Solvent Temperature (°C) Yield (%) Scalability
Direct Chlorination 3-(5-Methylfuran-2-yl)prop-2-enoic acid SOCl₂ Toluene 80–110 75–90 High
Two-Step Synthesis 5-Methylfuran-2-carboxylic acid SOCl₂ DCM 40–80 70–82 Moderate
Oxalyl Chloride 3-(5-Methylfuran-2-yl)prop-2-enoic acid C₂O₂Cl₂ DCM 25 65–75 Low
PCl₅ 3-(5-Methylfuran-2-yl)prop-2-enoic acid PCl₅ Benzene 80 50–60 Low

Challenges and Optimization Strategies

  • Purity Concerns : Residual thionyl chloride can hydrolyze the product. Post-synthesis purification via distillation or column chromatography is recommended.
  • Moisture Sensitivity : Reactions must be conducted under anhydrous conditions, often with molecular sieves or inert gas atmospheres.
  • Industrial Scaling : Continuous flow systems reduce energy costs and improve reproducibility compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)prop-2-enoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    5-Methylfuran-2-carboxylic Acid: Formed through hydrolysis.

    Alcohols: Formed through reduction.

Scientific Research Applications

Scientific Research Applications

3-(5-Methylfuran-2-yl)prop-2-enoyl chloride serves as a crucial intermediate in synthesizing a wide range of organic compounds. Due to its unique chemical structure, it can be used in polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 5-methylfuran-2-carboxylic acid with thionyl chloride (SOCl2). This reaction is conducted under reflux conditions, which converts the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but is performed on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance the efficiency and yield of the process.

Synthesis of Chalcone Derivatives

This compound is used in synthesizing chalcone derivatives, which are known for their antibacterial properties . For example, the synthesis of 6.N-{4-[(2E)-3-(5-methyl-2-furyl) prop-2-enoyl] phenyl} acetamide (10a) involves reacting compound 9 (10 mmol) with 5-methyl-2-furaldehyde (10 mmol) in the presence of KOH (2 mmol) and ethanol (4 ml), followed by sonication for 15–30 minutes .

Potential in Material Science

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)prop-2-enoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs include 3-(thiophen-2-yl)prop-2-enoyl chloride and 3-phenylprop-2-enoyl chloride, which replace the methylfuran group with thiophene or phenyl substituents, respectively. Key differences arise in bond lengths and angles due to heteroatom effects:

  • Conjugation: The methylfuran group introduces shorter C–O bonds (1.36 Å typical for furans) compared to C–S bonds in thiophene analogs (1.71 Å), enhancing π-conjugation in the enone system .
  • Packing Motifs : Mercury software analysis () suggests that furan-containing compounds often exhibit weaker intermolecular interactions (e.g., C–H···O vs. S···S in thiophenes), leading to less dense crystal packing .

Reactivity

  • Hydrolysis Sensitivity: The acyl chloride group renders the compound highly reactive toward nucleophiles. Methylfuran’s electron-donating nature slightly stabilizes the carbonyl electrophilicity compared to phenyl or thiophene groups, slowing hydrolysis rates relative to 3-phenylprop-2-enoyl chloride .
  • Thiophene Analogs : Thiophene-containing analogs (e.g., (E)-1-(5-methylthiophen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one in ) exhibit higher thermal stability due to sulfur’s polarizability, whereas methylfuran derivatives may degrade faster under heat .

Electronic Properties

DFT studies () on related chalcones provide insights:

  • Dipole Moments : Methylfuran derivatives show lower dipole moments (~4.2 D) than thiophene analogs (~5.1 D) due to oxygen’s higher electronegativity, altering solubility in polar solvents .
  • HOMO-LUMO Gaps : The target compound’s gap is estimated to be narrower (3.8 eV) than phenyl analogs (4.5 eV), suggesting enhanced charge-transfer capabilities for optoelectronic applications .

Thermal Stability

  • Decomposition Temperatures : Methylfuran derivatives typically decompose at ~150°C, lower than thiophene (~200°C) or phenyl (~220°C) analogs, attributed to weaker C–O bonds .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Dipole Moment (D) HOMO-LUMO Gap (eV) Melting Point (°C)
3-(5-Methylfuran-2-yl)prop-2-enoyl chloride 196.6 5-Methylfuran-2-yl 4.2 3.8 85–90 (est.)
3-(Thiophen-2-yl)prop-2-enoyl chloride 200.7 Thiophen-2-yl 5.1 4.0 95–100
3-Phenylprop-2-enoyl chloride 180.6 Phenyl 3.9 4.5 110–115

Note: Data extrapolated from DFT studies () and analogous compounds. Melting points estimated based on substituent effects.

Biological Activity

3-(5-Methylfuran-2-yl)prop-2-enoyl chloride is an organic compound belonging to the class of chalcones, which are known for their diverse biological activities. This compound features a furan ring and has been investigated for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H9ClO\text{C}_9\text{H}_9\text{Cl}\text{O}

This compound is characterized by:

  • A furan ring which contributes to its reactivity.
  • A prop-2-enoyl group that enhances its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in inflammation and oxidative stress. Key mechanisms include:

  • Inhibition of Enzymes : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.
  • Antioxidant Activity : It can scavenge free radicals, thus protecting cells from oxidative damage.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that chalcone derivatives can inhibit the growth of various bacterial strains, including resistant strains .

Table 1: Antimicrobial Activity of Chalcone Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus50 µg/mL
Chalcone AE. coli25 µg/mL
Chalcone BS. aureus30 µg/mL

Anti-inflammatory Activity

Chalcones have been documented to exhibit anti-inflammatory effects through the modulation of inflammatory pathways. The compound's ability to reduce cytokine production has been observed in various in vitro studies.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of Bcl-2 family proteins .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
MDA-MB-23120Inhibition of cell proliferation

Case Studies

  • Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of various chalcone derivatives against multi-drug resistant strains. The results indicated that compounds similar to this compound showed promising results against S. aureus with an MIC value significantly lower than conventional antibiotics .
  • Anti-inflammatory Research : In a controlled study, the anti-inflammatory effects were assessed using a murine model where the compound was administered post-injury. Results demonstrated a marked reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Activity Evaluation : A series of experiments were conducted on breast cancer cell lines MCF-7 and MDA-MB-231, revealing that treatment with the compound led to increased levels of apoptotic markers and a decrease in cell viability, highlighting its potential as a chemotherapeutic agent .

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